molecular formula C9H14ClNO3 B8643736 tert-butyl 3-carbonochloridoylazetidine-1-carboxylate

tert-butyl 3-carbonochloridoylazetidine-1-carboxylate

Cat. No.: B8643736
M. Wt: 219.66 g/mol
InChI Key: MUBUUIXBVFURJJ-UHFFFAOYSA-N
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Description

tert-butyl 3-carbonochloridoylazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in organic chemistry due to their unique structural properties and reactivity. The tert-butyloxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-butyl 3-carbonochloridoylazetidine-1-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of azetidine-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of 1-tert-butyloxycarbonyl-azetidine-3-carbonyl chloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-carbonochloridoylazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the generated hydrochloric acid.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products Formed

Mechanism of Action

The mechanism of action of 1-tert-butyloxycarbonyl-azetidine-3-carbonyl chloride involves its reactivity as an electrophile. The chloride group can be readily displaced by nucleophiles, making it a versatile intermediate in organic synthesis. The Boc group provides protection to the amine functionality, allowing selective reactions to occur at other sites of the molecule .

Comparison with Similar Compounds

tert-butyl 3-carbonochloridoylazetidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of 1-tert-butyloxycarbonyl-azetidine-3-carbonyl chloride lies in its combination of the Boc protecting group and the reactive chloride group, making it a valuable intermediate for the synthesis of a wide range of compounds.

Properties

Molecular Formula

C9H14ClNO3

Molecular Weight

219.66 g/mol

IUPAC Name

tert-butyl 3-carbonochloridoylazetidine-1-carboxylate

InChI

InChI=1S/C9H14ClNO3/c1-9(2,3)14-8(13)11-4-6(5-11)7(10)12/h6H,4-5H2,1-3H3

InChI Key

MUBUUIXBVFURJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-tert-Butyloxycarbonyl-azetidine-3-carboxylic acid (345 mg) in dry dichloromethane (10 ml) was treated with oxalyl chloride (254 mg; 0.175 ml) and N,N-dimethylformamide (1 drop). The solution was stirred for 1.5 hours, and then the solvent was removed by evaporation under reduced pressure. The residue was dissolved in toluene (10 ml), and the toluene was evaporation under reduced pressure to give 1-tert-butyloxycarbonyl-azetidine-3-carbonyl chloride as a colourless oil. The oil was dissolved in dichloromethane (6 ml) and the solution was treated with silver cyanate (525 mg). The mixture was stirred for 10 minutes, and then mutilin 11-trifluoroacetate (535 mg) in dichloromethane (9 ml) was added. The mixture was stirred for 20 hours. Ethyl acetate (50 ml) was added and the mixture was filtered. The filtrate was washed with saturated sodium bicarbonate solution (20 ml) and saturated sodium chloride solution (20 ml). The solution was dried (sodium sulphate) and the solvent was removed under reduced pressure to yield a colourless gum. The gum was chromatographed on silica gel using 1:4 to 1:2 ethyl acetate/hexane to give the title compound as a colourless gum (485 mg); 1H NMR (CDCl3) inter alia 1.43 (9H, s), 3.93 (1H, quin, J 7.2 Hz), 4.98 (1H, d, J 6.9 Hz), 4.14 (4H, m), 5.23 (1H, d, J 17.5 Hz), 5.29 (1H, d, J 11.2 Hz), 5.58 (1H, d, J 8 Hz), 6.31 (1H, dd, J 17.5, 11.2 Hz), 7.57 (1H, s).
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345 mg
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0.175 mL
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10 mL
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Synthesis routes and methods II

Procedure details

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